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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche
Benzamide Derivative
3-Bromo-4-methoxybenzamide, bearing the CAS number 200956-55-4, is a substituted

aromatic amide that, while not extensively documented in mainstream chemical literature, holds

significant potential as a building block in medicinal chemistry and materials science. Its

structure, characterized by a benzamide core with bromine and methoxy substituents, offers a

unique combination of reactivity and physicochemical properties. The presence of a bromine

atom provides a handle for further synthetic modifications, such as cross-coupling reactions,

while the methoxy group influences the electronic and lipophilic character of the molecule. The

amide functionality is a common pharmacophore in numerous approved drugs, known for its

ability to form key hydrogen bonding interactions with biological targets.[1][2] This guide aims to

provide a comprehensive technical overview of 3-Bromo-4-methoxybenzamide, from its

synthesis to its predicted properties and potential applications, thereby serving as a valuable

resource for researchers looking to explore its utility.
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Physicochemical and Structural Properties
While experimental data for 3-Bromo-4-methoxybenzamide is scarce, we can predict its key

properties based on its constituent functional groups and analogous structures.

Property Predicted Value/Information

Molecular Formula C₈H₈BrNO₂

Molecular Weight 230.06 g/mol

Appearance Likely a white to off-white crystalline solid

Solubility

Expected to have low solubility in water and

higher solubility in organic solvents like

methanol, ethanol, and DMSO.

Melting Point

Predicted to be significantly higher than its

aldehyde precursor due to hydrogen bonding

capabilities of the amide group.

pKa

The amide protons are weakly acidic, while the

methoxy group has a slight activating effect on

the aromatic ring.

Structural Diagram:

Caption: Chemical structure of 3-Bromo-4-methoxybenzamide.

Synthesis and Manufacturing
A practical and efficient synthesis of 3-Bromo-4-methoxybenzamide can be envisioned

starting from the commercially available 3-Bromo-4-methoxybenzaldehyde. The synthetic

strategy involves a two-step process: the oxidation of the aldehyde to a carboxylic acid,

followed by amidation.

Synthetic Workflow Diagram:
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Caption: Proposed synthetic route to 3-Bromo-4-methoxybenzamide.

Part 1: Oxidation of 3-Bromo-4-methoxybenzaldehyde to
3-Bromo-4-methoxybenzoic Acid
The selective oxidation of an aromatic aldehyde to a carboxylic acid is a fundamental

transformation in organic synthesis. Several reliable methods can be employed for this step.

Protocol: Potassium Permanganate Oxidation

This classic method is robust and generally provides high yields.

Dissolution: Dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent

mixture such as acetone/water.

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~2 equivalents)

in water to the aldehyde solution at room temperature. The reaction is exothermic and the

temperature should be monitored.

Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction can be

monitored by the disappearance of the purple color of the permanganate ion and the

formation of a brown manganese dioxide (MnO₂) precipitate.

Work-up: Once the reaction is complete, quench any excess permanganate with a reducing

agent (e.g., sodium bisulfite solution) until the purple color disappears completely.

Filtration: Filter the mixture to remove the manganese dioxide precipitate.

Acidification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This

will precipitate the 3-Bromo-4-methoxybenzoic acid.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol/water.

Causality: The choice of potassium permanganate is based on its high oxidizing power and

cost-effectiveness. The reaction proceeds via the formation of a manganate ester intermediate

which is then hydrolyzed to the carboxylic acid. The basic conditions initially favor the reaction,

while the final acidification is crucial for the precipitation of the less water-soluble carboxylic

acid.[3][4]

Part 2: Amidation of 3-Bromo-4-methoxybenzoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several

methods. A common and effective approach involves the formation of an acyl chloride

intermediate.

Protocol: Acyl Chloride Formation and Ammonolysis

This two-step, one-pot procedure is highly efficient for the synthesis of primary amides.

Acyl Chloride Formation: Suspend 3-Bromo-4-methoxybenzoic acid (1 equivalent) in a dry,

inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5-2

equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

Reaction: Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases and the

solid carboxylic acid has completely dissolved. This indicates the formation of 3-Bromo-4-

methoxybenzoyl chloride.

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

Ammonolysis: Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF)

and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or

add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

Work-up: After the addition is complete, allow the reaction to warm to room temperature and

stir for an additional 1-2 hours. Quench the reaction with water.
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Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude 3-Bromo-4-
methoxybenzamide can be purified by recrystallization or column chromatography.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary

because the direct reaction of a carboxylic acid with ammonia to form an amide is a slow and

reversible process requiring high temperatures.[5][6] Thionyl chloride is a common and

effective reagent for this transformation. The subsequent reaction of the acyl chloride with

ammonia is a rapid and irreversible nucleophilic acyl substitution.

Spectroscopic and Analytical Characterization
(Predicted)
A comprehensive analytical characterization is essential to confirm the identity and purity of the

synthesized 3-Bromo-4-methoxybenzamide.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methoxy group protons, and the amide protons.

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.8-8.0 ppm). The

proton ortho to the amide group will likely be the most downfield, followed by the proton ortho

to the bromine atom, and the proton ortho to the methoxy group. The coupling patterns

(doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene

ring.

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to

three protons.

Amide Protons (-CONH₂): Two broad singlets in the region of δ 5.5-8.0 ppm, each integrating

to one proton. The chemical shift of these protons can be highly variable and dependent on

the solvent and concentration due to hydrogen bonding and exchange with trace amounts of

water.

¹³C NMR Spectroscopy
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The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing

the methoxy group will be the most upfield, while the carbon attached to the bromine and the

ipso-carbon of the amide group will be downfield.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the amide functional group.

N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[7][8]

C=O Stretching (Amide I band): A strong absorption band typically around 1650-1680 cm⁻¹.

[9]

N-H Bending (Amide II band): A band in the region of 1590-1650 cm⁻¹.

C-O Stretching: A characteristic absorption for the aryl-alkyl ether around 1250 cm⁻¹.

C-Br Stretching: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the

compound (m/z 230 and 232 in an approximate 1:1 ratio due to the isotopic abundance of

⁷⁹Br and ⁸¹Br).

Fragmentation: Common fragmentation pathways for benzamides include the loss of the

amino group (-NH₂) to form a benzoyl cation, followed by the loss of carbon monoxide (-CO).

[10][11]
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Potential Applications in Drug Discovery and
Development
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide

range of therapeutic agents with diverse biological activities.[1][2] The unique substitution

pattern of 3-Bromo-4-methoxybenzamide suggests several potential avenues for its

application in drug discovery.

Application Workflow Diagram:

Core Scaffold

Synthetic Elaboration
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3-Bromo-4-methoxybenzamide
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Caption: Workflow for exploring the therapeutic potential of 3-Bromo-4-methoxybenzamide.

Fragment-Based Drug Discovery (FBDD): The relatively small size and presence of key

functional groups make this compound an interesting fragment for FBDD campaigns. The

bromine atom serves as a vector for growing the fragment into more potent and selective

ligands.
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Oncology: Many substituted benzamides have been investigated as anticancer agents. For

instance, they can act as inhibitors of histone deacetylases (HDACs) or other key enzymes

in cancer signaling pathways. The specific substitution pattern of 3-Bromo-4-
methoxybenzamide could be explored for its potential to inhibit cancer cell proliferation.

Neuroscience: The benzamide class of compounds includes several antipsychotic and

antiemetic drugs that act as dopamine receptor antagonists.[1] Modifications of the 3-
Bromo-4-methoxybenzamide core could lead to novel central nervous system (CNS) active

agents.

Antimicrobial Agents: Substituted benzamides have also shown promise as antibacterial and

antifungal agents.[12] The unique electronic and steric properties of this compound could be

leveraged to develop new anti-infective therapies.

Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-
Bromo-4-methoxybenzamide. While a specific safety data sheet (SDS) is not readily

available, a risk assessment can be made based on the known hazards of related compounds.

General Hazards: Aromatic brominated compounds and amides can be irritants to the skin,

eyes, and respiratory tract.

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE,

including safety goggles, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
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3-Bromo-4-methoxybenzamide (CAS 200956-55-4) represents a chemical entity with

untapped potential. While direct experimental data is limited, this in-depth guide provides a

robust framework for its synthesis, characterization, and exploration in various scientific

disciplines, particularly in drug discovery. Its straightforward synthesis from readily available

starting materials, coupled with the versatile reactivity of its functional groups, makes it an

attractive scaffold for the development of novel molecules with potential therapeutic

applications. Researchers and scientists are encouraged to use this guide as a foundational

resource for their investigations into this promising compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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